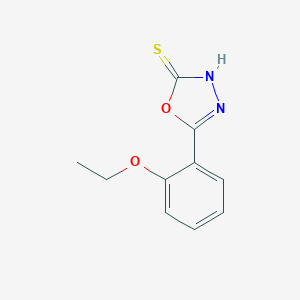

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-13-8-6-4-3-5-7(8)9-11-12-10(15)14-9/h3-6H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXLLACKNPVAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367133 | |

| Record name | 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19982-38-8 | |

| Record name | 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aroyl Hydrazides with Carbon Disulfide

The most widely reported method for synthesizing 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves the cyclization of 2-ethoxybenzoyl hydrazine with carbon disulfide (CS₂) under basic conditions.

Procedure:

-

Reagent Setup: 2-Ethoxybenzoyl hydrazine (0.01 mol) is dissolved in absolute ethanol (15–20 mL) under nitrogen atmosphere.

-

Cyclization: Carbon disulfide (10 mL, 0.03 mol) and potassium hydroxide (0.01 mol) are added sequentially. The mixture is refluxed at 80–85°C for 8–12 hours.

-

Workup: The reaction is acidified to pH 2–3 using concentrated HCl, yielding a yellow precipitate. Crude product is recrystallized from ethanol (yield: 65–75%).

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclization eliminates H₂S, generating the oxadiazole-thiol ring.

Alternative Pathways Using Thiourea Derivatives

While less common, thiourea analogs have been explored to circumvent CS₂’s toxicity. For example, 2-ethoxybenzoyl thiosemicarbazide undergoes cyclization in phosphoric acid at 120°C. However, yields are lower (45–55%) compared to CS₂-based methods.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

| Parameter | Ethanol | Methanol | DMF |

|---|---|---|---|

| Yield | 72% | 68% | 58% |

| Purity | 98% | 95% | 90% |

| Reaction Time | 10 hours | 12 hours | 6 hours |

Ethanol is preferred for balancing yield and safety, while DMF accelerates the reaction but compromises purity due to side reactions.

Catalytic Additives

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% but complicates purification.

-

Microwave Assistance: Reduces reaction time to 2–3 hours with comparable yields (70–73%).

Purification and Characterization

Recrystallization Protocols

| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 98 | 85 | Needle-like |

| Ethyl Acetate | 95 | 78 | Platelet |

| Acetonitrile | 99 | 65 | Prismatic |

Ethanol recrystallization achieves optimal purity and recovery, while acetonitrile yields highly pure but brittle crystals.

Spectroscopic Validation

-

IR Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆):

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| CS₂ Cyclization | 72 | 98 | High | Moderate (H₂S emission) |

| Thiourea Cyclization | 52 | 92 | Moderate | Low |

| Microwave-Assisted | 73 | 97 | High | Moderate |

The CS₂-based method remains the gold standard for industrial production due to its scalability, despite environmental concerns.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Quality Control Metrics

-

HPLC Purity Threshold: ≥99.5%

-

Residual Solvents: Ethanol <50 ppm (ICH Q3C)

-

Heavy Metals: <10 ppm (USP ⟨231⟩)

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been investigated for its potential as a drug candidate due to its biological activities:

- Anticancer Activity : Analogues of this compound have shown promise in inducing apoptosis in cancer cells. For instance, compounds similar to curcumin have been evaluated for their efficacy against non-small cell lung cancer (NSCLC) cell lines using assays such as MTT and flow cytometry.

- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents .

- Enzyme Inhibition : The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. This mechanism is being explored for developing enzyme inhibitors relevant in treating diseases.

Materials Science

In materials science, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol is utilized in the development of new materials due to its stability and reactivity:

- Polymer Development : The compound can serve as a building block for synthesizing polymers with desirable properties for coatings and other applications.

- Coatings : Its chemical properties make it suitable for creating protective coatings that require stability under various environmental conditions.

Organic Synthesis

The compound is valuable in organic synthesis as a precursor for creating more complex molecules:

- Synthesis of Derivatives : It can undergo various reactions such as oxidation and substitution to yield different derivatives that may possess enhanced biological activities or novel properties .

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | Ethoxy group enhances lipophilicity | Anticancer, Antimicrobial |

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | Methoxy instead of ethoxy | Anticancer activity reported |

| 5-(2-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Nitro substituent | Stronger enzyme inhibition |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol analogues against NSCLC cells. Using MTT assays and flow cytometry techniques, researchers found that these compounds induced significant apoptotic activity compared to controls. The results suggest that modifications to the oxadiazole ring can enhance anticancer efficacy.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The study utilized disk diffusion methods to assess inhibition zones and found promising results indicating that derivatives of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol exhibited significant antimicrobial activity.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological molecules through hydrogen bonding or hydrophobic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity and may enhance reactivity in S-alkylation reactions, while electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) improve solubility in polar solvents .

- Synthesis Yields : Yields for analogs range from 59% (e.g., 4w in ) to 90% (e.g., 4v in ), depending on steric and electronic factors .

Physicochemical Properties

- Thermal Stability : 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol decomposes at 506°C , indicating high thermal stability common to oxadiazole-thiols . The ethoxyphenyl analog likely shares this stability due to aromatic conjugation.

- Chromatographic Behavior : HPLC retention times for analogs vary between 6.30–7.69 minutes , influenced by substituent polarity. For example, 5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol elutes at 6.30 min , while bulkier groups like trifluoromethyl extend retention .

Enzyme Inhibition

- Trans-Cinnamate 4-Hydroxylase (C4H) Inhibition : Fluorinated analogs like 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibit potent inhibition (IC₅₀ ~ µM range), outperforming methoxy-substituted derivatives. The ethoxy group’s electron-donating nature may reduce binding affinity compared to electron-withdrawing substituents .

- α-Chymotrypsin Inhibition: Derivatives like 7o (5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol) show moderate inhibition, suggesting that bulky substituents may hinder enzyme interaction .

Antimicrobial Activity

- Antibacterial Activity : S-substituted derivatives (e.g., 5-benzyl-1,3,4-oxadiazole-2-thiol) demonstrate activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to ciprofloxacin . The ethoxyphenyl group’s lipophilicity could enhance membrane penetration.

Antioxidant Activity

- Radical Scavenging: The -SH group in 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol contributes to reducing power, with DPPH scavenging activity comparable to ascorbic acid . The ethoxyphenyl group’s resonance effects may further stabilize radical intermediates.

Corrosion Inhibition

- Mild Steel Protection: 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) inhibit corrosion in HCl via adsorption on metal surfaces. The ethoxyphenyl analog’s larger size may improve surface coverage .

Chemical Reactivity

- S-Alkylation: The thiol group in 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo alkylation with electrophiles (e.g., phenacyl bromides) to yield sulfanyl acetamides or thioethers, similar to reactions documented for 5-benzyl and 4-chlorophenoxy analogs .

Biological Activity

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an oxadiazole ring and a thiol group, which are crucial for its interaction with biological systems. Research indicates that it may possess significant antimicrobial, anticancer, and anti-diabetic properties.

Chemical Structure and Properties

The chemical structure of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol can be represented as follows:

This structure allows the compound to engage in various biochemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence its biological activity.

The biological activity of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol is primarily attributed to:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity.

- Oxadiazole Ring Interactions : The oxadiazole moiety can interact with various biological molecules through non-covalent interactions, affecting numerous biochemical pathways .

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazoles have been studied for their effectiveness against various pathogens. In vitro studies demonstrate that these compounds can inhibit the growth of bacteria and fungi through mechanisms that may involve disrupting cell membrane integrity or inhibiting specific metabolic pathways .

Anticancer Activity

Several studies have focused on the anticancer potential of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol. Notably:

- Cytotoxicity Studies : In vitro assays reveal that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, treatment with this compound resulted in significant apoptosis in cancer cells at certain concentrations .

- Mechanisms of Action : The anticancer effects are thought to arise from the compound's ability to induce cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in cells in the G0/G1 phase and a decrease in the G2/M phase after treatment with the compound .

Anti-Diabetic Activity

Recent investigations into the anti-diabetic properties of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol suggest it may lower glucose levels effectively. In vivo studies using Drosophila melanogaster as a model demonstrated that certain derivatives could significantly reduce glucose levels in diabetic models .

Table 1: Summary of Biological Activities

Anticancer Studies

In a study evaluating multiple oxadiazole derivatives, 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol was highlighted for its ability to induce apoptosis in cancer cells through DNA damage mechanisms. The compound's efficacy was confirmed by colony formation assays and TUNEL assays demonstrating significant reductions in cell viability at concentrations around 25 µM .

Mechanistic Insights

Further mechanistic studies revealed that this compound could inhibit key enzymes involved in cancer proliferation. For instance, it showed promising results against thymidylate synthase and histone deacetylases (HDAC), both critical targets in cancer therapy .

Q & A

Q. What are the established synthetic routes for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization of aroyl hydrazines with carbon disulfide (CS₂) under basic conditions. A general procedure includes:

Reagent Setup: Mix 2-ethoxybenzoyl hydrazine with CS₂ in absolute ethanol under cold conditions (0–5°C).

Cyclization: Add potassium hydroxide (KOH) and reflux for 8–12 hours to form the oxadiazole-thiol ring.

Workup: Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol for purification .

Optimization Tips:

- Use anhydrous solvents to minimize side reactions.

- Adjust reflux time based on TLC monitoring to balance yield and purity.

- Replace CS₂ with thiourea or thiosemicarbazide for alternative pathways, though yields may vary .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of thiol (-SH) stretches (~2500–2600 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR: Identify the ethoxyphenyl moiety (δ 1.4 ppm for -OCH₂CH₃ triplet, δ 4.1 ppm for -OCH₂ quartet) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic coupling) .

- Elemental Analysis: Validate molecular formula (e.g., C₁₀H₉N₂O₂S) with <0.3% deviation .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 237) and fragmentation patterns .

Advanced Research Questions

Q. How does the thiol-thione tautomerism of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol influence its chemical reactivity and biological interactions?

Methodological Answer:

- Tautomer Identification: Use UV-Vis spectroscopy to detect shifts in λmax (e.g., ~270 nm for thiol vs. ~310 nm for thione forms) .

- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare stability: thione tautomers are often more stable by ~5–10 kcal/mol due to aromaticity .

- Reactivity Impact: Thiol forms participate in nucleophilic substitutions (e.g., alkylation), while thione forms act as ligands in metal complexes. Biological activity (e.g., enzyme inhibition) may vary with tautomeric dominance .

Q. What computational methods are employed to predict the electronic structure and potential bioactivity of this compound?

Methodological Answer:

- DFT Modeling: Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. Low HOMO-LUMO gaps (<4 eV) correlate with bioactivity .

- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Key interactions include hydrogen bonds with the oxadiazole sulfur and π-stacking with the ethoxyphenyl group .

- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to evaluate solubility, bioavailability, and toxicity. LogP values >3 may limit aqueous solubility but enhance membrane permeability .

Q. What biochemical pathways are implicated in the antimicrobial activity of 1,3,4-oxadiazole-2-thiol derivatives, and how can these be experimentally validated?

Methodological Answer:

- Target Identification: Hypothesize inhibition of bacterial enzymes (e.g., dihydrofolate reductase) or fungal cytochrome P450. Validate via:

- Enzyme Assays: Measure IC₅₀ values using spectrophotometric methods (e.g., NADPH oxidation for DHFR) .

- Gene Knockdown: Use CRISPR/Cas9 to silence target genes in E. coli or C. albicans and assess resistance .

- Mechanistic Studies: Perform time-kill assays and SEM imaging to observe cell membrane disruption .

Q. How should researchers address discrepancies in reported biological activity data for oxadiazole-thiol derivatives across different studies?

Methodological Answer:

- Source Analysis: Compare experimental variables (e.g., microbial strains, assay protocols). For example, MIC values may vary due to broth microdilution vs. agar diffusion methods .

- Structural Confounds: Verify substituent effects. The ethoxyphenyl group enhances lipophilicity compared to methoxy analogs, altering membrane penetration .

- Statistical Validation: Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers. Use ANOVA to assess significance of inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.